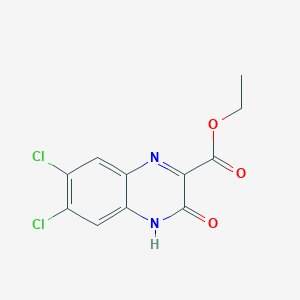

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

Description

Properties

IUPAC Name |

ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O3/c1-2-18-11(17)9-10(16)15-8-4-6(13)5(12)3-7(8)14-9/h3-4H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUUAJYWVAZYAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC(=C(C=C2NC1=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80422504 | |

| Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60578-70-3 | |

| Record name | Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80422504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate: Structure, Properties, and Therapeutic Potential

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Quinoxaline derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Their therapeutic versatility stems from the ability of the quinoxaline ring system to interact with various biological targets. This guide focuses on a specific, highly functionalized derivative: Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate. We will delve into its structural characteristics, physicochemical properties, synthesis, and its significant potential as a modulator of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.

Molecular Structure and Tautomerism

The chemical structure of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is characterized by a quinoxaline core substituted with two chlorine atoms at positions 6 and 7, a hydroxyl group at position 3, and an ethyl carboxylate group at position 2.

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, Ethyl 6,7-dichloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylate. This keto-enol tautomerism is a common feature of hydroxylated nitrogen-containing heterocyclic systems. For the purpose of this guide, and reflecting its common designation in chemical databases, we will primarily refer to the compound by its CAS number 60578-70-3 and often use the name corresponding to its more stable keto tautomer.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical and Computed Properties

While experimental data for Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is not extensively available in peer-reviewed literature, a profile of its key properties can be assembled from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 60578-70-3 | [3] |

| Molecular Formula | C₁₁H₈Cl₂N₂O₃ | [3] |

| Molecular Weight | 287.10 g/mol | [3] |

| Appearance | Off-white solid | [4] |

| XLogP3 | 2.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Topological Polar Surface Area | 67.8 Ų | [3] |

| Density (predicted) | 1.58 g/cm³ | [3] |

| Refractive Index (predicted) | 1.654 | [3] |

Synthesis Pathway: A Logical Progression

The synthesis of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is logically approached via a two-step process starting from 4,5-dichloro-1,2-phenylenediamine. The general strategy involves the formation of the quinoxaline ring system followed by esterification.

Caption: Proposed synthesis workflow for the title compound.

Step 1: Synthesis of 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid

The initial and critical step is the condensation of 4,5-dichloro-1,2-phenylenediamine with an α-keto ester, typically diethyl 2-oxomalonate. This reaction constructs the core quinoxaline scaffold.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as ethanol.

-

Reagent Addition: Add an equimolar amount of diethyl 2-oxomalonate to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid, may precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

Step 2: Esterification to Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

The carboxylic acid intermediate is then converted to its corresponding ethyl ester via a classic Fischer esterification.[5]

Protocol:

-

Reaction Setup: Suspend the 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid in an excess of absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours. The reaction is an equilibrium, and using a large excess of ethanol helps to drive it towards the product side.

-

Work-up and Purification: After cooling, the reaction mixture is typically neutralized with a weak base, such as a saturated sodium bicarbonate solution. The crude product can then be extracted with an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting solid can be further purified by recrystallization or column chromatography to yield pure Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.

Biological Activity and Mechanism of Action: A Focus on NMDA Receptor Antagonism

The primary pharmacological interest in Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate stems from the known activity of its carboxylic acid precursor, 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylic acid (often abbreviated as diCl-HQC).

The Role of the Carboxylic Acid Precursor (diCl-HQC)

Research has shown that diCl-HQC is a potent antagonist at excitatory amino acid receptors, specifically the NMDA and kainate receptors.[4] It has been demonstrated to antagonize NMDA-induced excitation in frog spinal cord preparations with a potency similar to the well-known NMDA receptor antagonist, D-AP7.[4] Further studies in rat brain slices confirmed its antagonistic activity at both NMDA and kainate receptors.[4][6]

The over-activation of NMDA receptors is implicated in excitotoxicity, a process that leads to neuronal damage and death.[5] This makes NMDA receptor antagonists promising therapeutic agents for a range of neurological conditions.

The Ethyl Ester as a Potential Prodrug

It is a common strategy in drug development to convert a pharmacologically active carboxylic acid into an ester to improve its pharmacokinetic properties. Esters are generally more lipophilic than their corresponding carboxylic acids, which can lead to:

-

Enhanced Bioavailability: The increased lipophilicity can improve absorption across biological membranes, such as the gastrointestinal tract and the blood-brain barrier.

-

Prodrug Strategy: The ester itself may be inactive but is metabolized in vivo by esterases to release the active carboxylic acid. This approach can be used to improve drug delivery to the target site.

Given this, it is highly probable that Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is synthesized and investigated as a prodrug of diCl-HQC, with the aim of achieving better central nervous system penetration and overall efficacy as an NMDA receptor antagonist.

Caption: Proposed prodrug mechanism of action.

Future Perspectives and Applications

The development of potent and selective NMDA receptor antagonists remains an active area of research for the treatment of various neurological and psychiatric disorders, including:

-

Epilepsy

-

Ischemic stroke

-

Traumatic brain injury

-

Neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease)

-

Depression

The potential of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate as a prodrug for a potent NMDA receptor antagonist makes it a compound of significant interest for further investigation. Future studies should focus on obtaining detailed experimental data on its physicochemical properties, optimizing its synthesis, and conducting comprehensive pharmacological and toxicological evaluations to validate its therapeutic potential.

References

- Abu-Hashem, A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 6(3), 55-89.

- Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 18(1), 3-21.

- Chemli, Y., et al. (2022). Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2296-2313.

- Christensen, I. T., et al. (1990). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid is a relatively potent antagonist at NMDA and kainate receptors. European Journal of Pharmacology, 184(1), 209-212.

- Gontova, T. M., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals, 16(11), 1565.

- Birch, P. J., et al. (1990). Antagonist profile of 6,7-dichloro-3-hydroxy-2-quinoxalinecarboxylate at excitatory amino acid receptors in the neonatal rat spinal cord. British Journal of Pharmacology, 100(3), 489-492.

- Demirci, F., et al. (2004). SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED-QUINOXALINE DERIVATIVES. FABAD Journal of Pharmaceutical Sciences, 29(1-2), 1-8.

- Kotha, S., & Khedkar, P. (2005). Fischer Esterification. In Name Reactions in Heterocyclic Chemistry (pp. 503-506). John Wiley & Sons, Inc.

- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.

- Mondal, S., et al. (2016). Synthesis of Novel Ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate Derivatives and Their Biological Evaluation. Bioorganic & Medicinal Chemistry Letters, 26(2), 570-576.

- Montero, V., et al. (2021). Quinoxaline, its derivatives and applications: A State of the Art review. ReCIPP, 4(2), 108-126.

-

PubChem. (n.d.). Ethyl 6,7-dichloro-3-oxo-4H-quinoxaline-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Rana, R., & Singh, V. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. Letters in Drug Design & Discovery, 19(1), 2-15.

- Singh, R., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. European Journal of Medicinal Chemistry, 279, 116866.

- Vyklicky, L., Jr, & Patneau, D. K. (2020). Pharmacology of NMDA Receptors. In Glutamate Receptors (pp. 13-43). Springer, Cham.

Sources

- 1. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Substituted Quinoxaline Derivatives

Introduction: The Significance of Quinoxalines and the Efficiency of One-Pot Syntheses

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry and drug development.[1][2][3] Furthermore, their unique photophysical properties have led to their application in materials science as organic semiconductors and electroluminescent materials.[3][4]

Traditionally, the synthesis of quinoxalines involves a two-step process: the oxidation of an α-hydroxyketone or a related substrate to a 1,2-dicarbonyl compound, followed by its condensation with an o-phenylenediamine. This approach, while effective, often suffers from drawbacks such as the need to isolate reactive intermediates, the use of harsh or toxic reagents, and increased solvent waste and purification steps.[4]

One-pot syntheses have emerged as a powerful strategy to overcome these limitations. By combining multiple reaction steps into a single, sequential procedure without the isolation of intermediates, these methods offer significant advantages in terms of efficiency, economy, and environmental friendliness. This guide provides detailed protocols and insights into several robust and versatile one-pot methodologies for the synthesis of substituted quinoxaline derivatives, tailored for researchers and professionals in organic synthesis and drug discovery.

Methodology 1: Metal-Free One-Pot Synthesis from Aryl Aldehydes via N-Heterocyclic Carbene (NHC) Catalysis

This protocol offers an elegant and environmentally benign approach to 2,3-disubstituted quinoxalines, starting from readily available aryl aldehydes. The reaction proceeds through a sequence of an N-heterocyclic carbene (NHC)-catalyzed benzoin condensation, followed by in-situ aerobic oxidation to the benzil intermediate, and subsequent condensation with an o-phenylenediamine.[4]

Scientific Rationale and Mechanistic Insight

The key to this one-pot procedure is the dual role of the reaction conditions. The NHC catalyst facilitates the umpolung (reversal of polarity) of the aldehyde, enabling the formation of the benzoin intermediate. Subsequently, atmospheric oxygen serves as a green oxidant to convert the benzoin to the corresponding benzil. The final condensation with the diamine proceeds readily to afford the quinoxaline product. This method avoids the use of stoichiometric and often toxic metal oxidants.[4]

Experimental Workflow Diagram

Caption: Workflow for the NHC-catalyzed one-pot synthesis of quinoxalines.

Detailed Protocol

-

Reagent Preparation: To a flame-dried round-bottom flask, add the NHC precursor (e.g., 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, 0.1 mmol) and a base (e.g., DBU, 0.1 mmol) in a suitable solvent (e.g., CH2Cl2, 8 mL).

-

Benzoin Condensation: Add the aryl aldehyde (2.2 mmol) to the mixture and stir at room temperature. Monitor the reaction by TLC until the aldehyde is consumed.

-

Condensation and Oxidation: To the reaction mixture, add the o-phenylenediamine (1.0 mmol).

-

Reaction Completion: Stir the resulting mixture overnight under an air atmosphere at room temperature. The open atmosphere allows for the aerobic oxidation of the benzoin intermediate.[4]

-

Work-up: Upon completion (monitored by TLC), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel to afford the desired substituted quinoxaline.

Data Summary: Scope and Yields

| Entry | Aldehyde Substituent | o-Phenylenediamine Substituent | Yield (%) |

| 1 | H | H | 85 |

| 2 | 4-Me | H | 92 |

| 3 | 4-OMe | H | 95 |

| 4 | 4-Cl | H | 82 |

| 5 | H | 4,5-Dimethyl | 88 |

Data adapted from Hu et al.[4]

Methodology 2: Heterogeneous Catalysis for Room Temperature Synthesis

This protocol utilizes a recyclable, solid-supported catalyst, specifically molybdophosphovanadates on alumina, to facilitate the condensation of 1,2-dicarbonyl compounds with o-phenylenediamines at room temperature. This method is advantageous due to its mild reaction conditions, simple work-up, and the reusability of the catalyst.[5]

Scientific Rationale and Mechanistic Insight

The alumina-supported heteropolyoxometalate acts as a solid acid catalyst. It activates the carbonyl groups of the 1,2-dicarbonyl compound, making them more susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. The reaction proceeds on the surface of the catalyst, and upon completion, the catalyst can be easily removed by simple filtration. This avoids aqueous work-up and simplifies the purification process.[5]

Experimental Workflow Diagram

Caption: Workflow for the heterogeneously catalyzed synthesis of quinoxalines.

Detailed Protocol

-

Reaction Setup: In a round-bottom flask, prepare a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL).

-

Catalyst Addition: Add the alumina-supported MoVP catalyst (0.1 g) to the mixture.[5]

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC.

-

Catalyst Removal: After completion of the reaction, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused for subsequent reactions.

-

Product Isolation: Dry the filtrate over anhydrous Na2SO4 and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[5]

Data Summary: Catalyst Performance and Yields

| Entry | 1,2-Dicarbonyl Compound | o-Phenylenediamine Substituent | Time (h) | Yield (%) |

| 1 | Benzil | H | 2 | 92 |

| 2 | 4,4'-Dimethylbenzil | H | 2.5 | 90 |

| 3 | 4,4'-Dichlorobenzil | H | 1.5 | 95 |

| 4 | Benzil | 4-Methyl | 2 | 91 |

| 5 | 1,2-Naphthoquinone | H | 3 | 88 |

Data adapted from Velázquez-Cervantes et al.[5]

Methodology 3: Catalyst-Free Synthesis from α-Halo Ketones in Water

This protocol presents a highly efficient and practical one-pot synthesis of quinoxalines via the oxidative cyclization of α-halo ketones and o-phenylenediamines in water. The absence of a catalyst and the use of water as the solvent make this a particularly green and cost-effective method.[6]

Scientific Rationale and Mechanistic Insight

The reaction is proposed to initiate with the nucleophilic attack of one of the amino groups of the o-phenylenediamine on the electrophilic carbon of the α-halo ketone, displacing the halide. This is followed by an intramolecular cyclization and subsequent aromatization via air oxidation to furnish the quinoxaline product. The use of water as a solvent at an elevated temperature facilitates the reaction without the need for any added catalysts or co-catalysts.[6]

Reaction Mechanism Diagram

Sources

- 1. Green one-pot synthesis of quinoxaline derivatives using sulfo-anthranilic acid functionalized alginate-MCFe2O4 nanostructures: a novel superparamagnetic catalyst with antiproliferative potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. One-pot, facile synthesis of quinoxaline derivatives from bis-aryl α-hydroxyketones and o-arenediamines using KMnO4/CuSO4 [scielo.org.za]

- 4. asianpubs.org [asianpubs.org]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the transition-metal-free synthesis of quinoxalines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06942J [pubs.rsc.org]

Application Note & Protocols: Microwave-Assisted Synthesis of Quinoxaline Derivatives

Abstract

This comprehensive guide details the principles and application of Microwave-Assisted Organic Synthesis (MAOS) for the rapid and efficient production of quinoxaline derivatives. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core scaffold of numerous pharmacologically active compounds.[1][2][3] Traditional synthesis methods often involve high temperatures, strong acid catalysts, and long reaction times.[2][3] MAOS presents a green, efficient alternative, dramatically reducing reaction times from hours to minutes, improving yields, and simplifying work-up procedures.[4][5][6][7] This document provides researchers, scientists, and drug development professionals with a foundational understanding of microwave-assisted synthesis, detailed, field-proven protocols, and comparative data to facilitate the adoption of this powerful technology.

Introduction: The Significance of Quinoxalines & MAOS

Quinoxaline derivatives are of immense interest to the pharmaceutical and materials science industries.[1] Their diverse biological activities include antimicrobial, anticancer, antiparasitic, and anti-inflammatory properties.[1][3] The classical and most direct route to the quinoxaline core is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[2][8] However, conventional heating methods for this transformation can be sluggish and energy-intensive.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[6][9] Unlike conventional heating, which relies on slow conductive heat transfer, microwave irradiation directly and efficiently heats the reaction mixture through the interaction of electromagnetic waves with polar molecules (dipolar polarization) and ions (ionic conduction). This rapid, uniform heating often leads to dramatic rate enhancements, higher product yields, and increased purity.[5][7] For the synthesis of quinoxalines, MAOS offers a compelling green chemistry approach, enabling reactions to be performed under solvent-free conditions or in environmentally benign solvents like water or ethanol.[3][5][10]

Mechanistic Rationale of Quinoxaline Formation

The fundamental reaction involves a double condensation between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. The reaction proceeds through the following key steps:

-

Nucleophilic Attack: One of the amino groups of the diamine attacks a carbonyl carbon of the dicarbonyl compound, forming a hemiaminal intermediate.

-

Dehydration: The hemiaminal readily loses a molecule of water to form an imine (Schiff base).

-

Intramolecular Cyclization: The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Final Dehydration: A second dehydration step yields the stable, aromatic quinoxaline ring.

This process can be uncatalyzed, particularly at the high temperatures achievable with microwave heating, or accelerated by acid catalysts which protonate the carbonyl oxygen, increasing its electrophilicity.

Caption: General mechanism for quinoxaline synthesis.

Experimental Protocols & Methodologies

The following protocols are designed for use with a dedicated single-mode microwave synthesizer. All reactions should be performed in appropriate sealed microwave vials with magnetic stirring. Temperatures are monitored by an internal IR sensor.

Protocol 1: Solvent-Free Synthesis Using Acidic Alumina

This protocol demonstrates a green, solvent-free approach using a solid support that also acts as a catalyst.[10][11] The absence of solvent simplifies purification and reduces environmental impact.

-

Principle: Acidic alumina serves as a reusable catalyst and an energy transfer medium.[10][11] Under solvent-free microwave conditions, reactants are adsorbed onto the alumina surface, facilitating the reaction at an accelerated rate. The open-vessel setup is crucial to allow the water byproduct to escape.[10]

-

Materials & Reagents:

-

o-Phenylenediamine (1.1 mmol)

-

Benzil (1,2-diphenylethane-1,2-dione) (1.0 mmol)

-

Acidic Alumina (Brockmann I, standard grade, ~150 mesh) (0.2 g)

-

Ethanol (for work-up)

-

Pyrex glass flask or beaker

-

-

Step-by-Step Procedure:

-

Pre-treatment: Activate the acidic alumina by heating it in the microwave oven at high power for 2 minutes.

-

Mixing: In an open Pyrex flask, thoroughly mix o-phenylenediamine (1.1 mmol), benzil (1.0 mmol), and the pre-activated acidic alumina (0.2 g).

-

Microwave Irradiation: Place the flask in the microwave synthesizer. Irradiate the mixture at 900 W for 3 minutes.[10]

-

Work-up: After cooling, add approximately 10 mL of ethanol to the flask and heat to boiling to dissolve the product.

-

Isolation: Filter the hot mixture to remove the alumina. Allow the filtrate to cool. The product will crystallize.

-

Purification: Collect the solid product by filtration and recrystallize from ethanol if necessary to afford pure 2,3-diphenylquinoxaline.

-

-

Self-Validation: The success of this reaction is confirmed by the formation of a solid product. Purity can be verified by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR). The reusability of the alumina can be tested by washing it with ethanol, drying, and using it in a subsequent reaction, expecting a minimal drop in yield.

Protocol 2: Iodine-Catalyzed Synthesis in Aqueous Ethanol

This method utilizes a catalytic amount of molecular iodine in a green solvent system, showcasing a rapid and high-yielding synthesis.[12]

-

Principle: Molecular iodine acts as a mild Lewis acid, activating the carbonyl groups of the dicarbonyl compound towards nucleophilic attack. The use of an ethanol/water mixture provides a polar medium that couples efficiently with microwave irradiation while being environmentally friendly.[12]

-

Materials & Reagents:

-

o-Phenylenediamine (1.0 mmol)

-

Benzil (1.0 mmol)

-

Iodine (I₂) (0.05 mmol, 5 mol%)

-

Ethanol/Water (1:1 v/v) (5 mL)

-

10 mL microwave process vial with stir bar

-

-

Step-by-Step Procedure:

-

Preparation: To a 10 mL microwave vial, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and iodine (0.05 mmol).

-

Solvent Addition: Add 5 mL of the 1:1 ethanol/water mixture.

-

Sealing: Securely cap the reaction vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Set the temperature to 100°C, ramp time to 2 minutes, and hold time to 5 minutes.

-

Work-up: After the reaction vessel has cooled to room temperature, the solid product is typically pure enough to be isolated directly.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

-

Trustworthiness: A control reaction performed without iodine will show a significantly lower conversion rate, validating the catalytic role of iodine.[12] The protocol's reliability is high across various substituted diamines and dicarbonyls.[12]

Protocol 3: Catalyst-Free Synthesis from Dichloroquinoxaline

This protocol illustrates a different pathway: the functionalization of a pre-existing quinoxaline core via nucleophilic aromatic substitution (SNAr), which is also highly accelerated by microwave energy.[1]

-

Principle: The electron-withdrawing nitrogen atoms in the quinoxaline ring activate the chloro-substituted positions for nucleophilic attack. Microwave irradiation provides the necessary energy to overcome the activation barrier for this substitution reaction in a very short time, without the need for a catalyst.[1]

-

Materials & Reagents:

-

2,3-Dichloroquinoxaline (1.0 mmol, 0.2 g)

-

Benzylamine (nucleophile) (2.0 mmol)

-

Triethylamine (TEA) (3.0 mmol, 0.4 mL)

-

10 mL microwave process vial with stir bar

-

-

Step-by-Step Procedure:

-

Preparation: In a 10 mL microwave vial, combine 2,3-dichloroquinoxaline (1.0 mmol), the chosen nucleophile (e.g., benzylamine, 2.0 mmol), and triethylamine (3.0 mmol).[1]

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave synthesizer. Set the temperature to 160°C, with a hold time of 5 minutes.[1]

-

Work-up: After cooling, extract the resulting mixture (details may vary based on the nucleophile used).

-

Purification: The crude product is typically purified by column chromatography or recrystallization to yield the desired substituted quinoxaline derivative.

-

Visualization of Experimental Workflow

The general workflow for microwave-assisted quinoxaline synthesis is streamlined for efficiency.

Caption: General experimental workflow for MAOS.

Comparative Data Analysis

Microwave-assisted methods consistently outperform conventional heating, offering superior yields in a fraction of the time.

| Entry | Reactants (Diamine & Dicarbonyl) | Method / Catalyst / Solvent | Conditions | Time | Yield (%) | Reference |

| 1 | o-Phenylenediamine, Benzil | Acidic Alumina / Solvent-Free | MW, 900 W | 3 min | 80-86% | [10][11] |

| 2 | o-Phenylenediamine, Benzil | Polar Paste (DMSO) / Solvent-Free | MW, 900 W | 3 min | 90-97% | [10][11] |

| 3 | o-Phenylenediamine, Benzil | Iodine (5 mol%) / EtOH:H₂O | MW, 100°C | 5 min | ~95% | [12] |

| 4 | o-Phenylenediamine, Benzil | CAN (5 mol%) / Tap Water | Room Temp | 20 min | ~98% | [13] |

| 5 | 2,3-Dichloroquinoxaline, Benzylamine | Catalyst-Free / Neat | MW, 160°C | 5 min | 69% | [1] |

| 6 | o-Phenylenediamine, Benzil | Conventional / Acetic Acid | Reflux | 2-3 hours | ~75% | [2] |

CAN = Cerium(IV) Ammonium Nitrate

Conclusion

Microwave-assisted synthesis represents a significant advancement in the preparation of quinoxaline derivatives. The protocols outlined in this guide demonstrate that MAOS is not only faster but also aligns with the principles of green chemistry by reducing solvent use and energy consumption.[5] The methods are robust, high-yielding, and easily adaptable, providing a powerful tool for chemists in academic and industrial research to accelerate the discovery and development of new chemical entities based on the privileged quinoxaline scaffold.

References

-

Rocha, L., de Souza, R. O., & Esteves, P. M. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society, 18(2), 297-303. [Link]

-

Kumar, A., Kumar, S., & Saxena, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(31), 21307-21345. [Link]

-

Luchini, A. (2022). Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola University Chicago. [Link]

-

Heravi, M. M., Zadsirjan, V., & Masoumi, B. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 594. [Link]

-

de Souza, R. O. M. A., et al. (2007). Benign approaches for the microwave-assisted synthesis of quinoxalines. Journal of the Brazilian Chemical Society. [Link]

-

Various Authors. (n.d.). Microwave Assisted Synthesis of Quinoxaline Derivatives. ResearchGate. [Link]

-

Stalinski, K., et al. (2024). Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives. ACS Materials Au. [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. [Link]

-

Ghahremanzadeh, R., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(9), 14388-14400. [Link]

-

Dar, B. A., et al. (2015). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds. Molecules, 20(7), 12755-12767. [Link]

-

Rawat, A., & Rawal, R. K. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Loizzo, M. R., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Medicinal Chemistry, 16(1), 2-20. [Link]

-

Taylor & Francis Online. (2024). Advancing quinoxaline chemistry: Sustainable and green synthesis using L-arabinose as a catalyst. Synthetic Communications. [Link]

-

Zhou, J.-F., et al. (2008). An Efficient Synthesis of Quinoxalines under Catalyst-Free and Microwave-Irradiation Conditions. Synlett. [Link]

-

EurekAlert!. (2024). Microwave-induced synthesis of bioactive nitrogen heterocycles. [Link]

-

SciELO. (n.d.). An efficient catalyst-free protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. [Link]

-

Wiley Online Library. (n.d.). Recent Advances in Synthetic Transformations Mediated by Cerium(IV) Ammonium Nitrate. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

-

ResearchGate. (n.d.). Microwave-assisted heterocyclic synthesis. [Link]

-

Sharma, R., et al. (2017). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Current Topics in Medicinal Chemistry, 17(15), 1767-1783. [Link]

-

ResearchGate. (n.d.). Cerium(IV) Ammonium Nitrate (CAN) as a Catalyst in Tap Water: A Simple, Proficient and Green Approach for the Synthesis of Quinoxalines. [Link]

-

Royal Society of Chemistry. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. [Link]

-

CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. [Link]

Sources

- 1. ecommons.udayton.edu [ecommons.udayton.edu]

- 2. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]

- 5. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

- 8. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

How to improve the yield of quinoxaline synthesis

Welcome to the Technical Support Center for Quinoxaline Synthesis. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance to enhance the yield and purity of your quinoxaline products. This resource is structured to address common challenges and frequently asked questions encountered in the laboratory, blending established protocols with the scientific reasoning behind them.

Troubleshooting Guide: Quinoxaline Synthesis

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

1. Issue: Low to No Product Yield

Q: I am performing a classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, but my yield is consistently low. What are the likely causes and how can I improve it?

A: Low yields in the classical quinoxaline synthesis are a common challenge, often stemming from incomplete reactions, suboptimal conditions, or the quality of starting materials[1]. Let's break down the potential causes and solutions:

-

Incomplete Reaction: The reaction may not have reached equilibrium or the activation energy barrier is too high under your current conditions.

-

Solution 1: Extend Reaction Time & Temperature: Traditional methods can require prolonged heating[1][2][3]. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initially planned duration, extend the reaction time. Gentle heating or refluxing can also significantly improve the reaction rate[1][4].

-

Solution 2: Introduce a Catalyst: The use of a catalyst can dramatically accelerate the reaction, leading to higher yields in shorter times[1]. A wide range of catalysts have been shown to be effective, from strong acids in traditional methods to various metal-based and solid acid catalysts in modern approaches[2][3]. For instance, zinc triflate has been reported to produce yields up to 90% at room temperature in acetonitrile[5].

-

Solution 3: Microwave-Assisted Synthesis: This technique is highly effective for driving reactions to completion quickly and often results in higher yields compared to conventional heating[1][4]. Microwave irradiation can often reduce reaction times from hours to minutes[4].

-

-

Poor Quality of Starting Materials: The purity of your o-phenylenediamine and 1,2-dicarbonyl compound is crucial.

-

Solution: Ensure your starting materials are of high purity. If necessary, purify them before use. For example, o-phenylenediamine can be purified by recrystallization.

-

-

Suboptimal Solvent Choice: The solvent plays a critical role in solubilizing the reactants and facilitating the reaction.

-

Solution: While traditional methods often use solvents like ethanol or acetic acid, exploring other options can be beneficial. For example, greener syntheses have been successfully performed in aqueous media or even solvent-free conditions, which can also simplify workup and improve yields[3][5]. Toluene has also been used effectively in combination with certain catalysts at room temperature[3].

-

2. Issue: Formation of Significant Side Products

Q: My reaction is producing the desired quinoxaline, but I am also getting a number of side products that are difficult to separate. What are these side products and how can I minimize their formation?

A: The formation of side products in quinoxaline synthesis can complicate purification and reduce the overall yield[5]. The nature of these side products depends on the specific reactants and conditions used.

-

Potential Side Reactions:

-

Self-condensation of dicarbonyl compounds: This can occur under harsh acidic or basic conditions.

-

Oxidation of o-phenylenediamine: This starting material can be sensitive to oxidation, especially at elevated temperatures.

-

Formation of benzimidazoles: Under certain conditions, particularly with oxidative syntheses, benzimidazoles can be formed as byproducts[6].

-

-

Strategies to Minimize Side Products:

-

Milder Reaction Conditions: Traditional methods employing high temperatures and strong acids are more prone to side reactions[1][2][3]. Switching to milder conditions, such as room temperature reactions with an efficient catalyst, can significantly improve selectivity[3][5][6].

-

"Green" Catalysts: Many modern catalysts are not only more efficient but also more selective, leading to cleaner reactions with fewer byproducts[5]. For example, cerium(IV) ammonium nitrate (CAN) in an aqueous medium has been shown to produce yields up to 98% with no side products[5]. Bentonite K-10 clay is another example of a green and recyclable catalyst that can lead to high yields of pure product[5].

-

Control of Stoichiometry: Ensure the correct stoichiometry between the o-phenylenediamine and the 1,2-dicarbonyl compound. A slight excess of one reactant may be beneficial in some cases, but a large excess should be avoided.

-

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of quinoxaline synthesis.

Q1: What are the most common and efficient methods for synthesizing quinoxalines?

A: The most prevalent method is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound[1]. While the classical approach often involves harsh conditions, modern variations have significantly improved efficiency and yield[2][5].

-

Traditional Method: Involves heating the reactants in a solvent, often with an acid catalyst. This method can be effective but may suffer from long reaction times and low yields[2][3][5].

-

Green Chemistry Approaches: These methods are characterized by the use of environmentally friendly and recyclable catalysts, milder reaction conditions (often room temperature), shorter reaction times, and high yields[5]. Examples include using catalysts like bentonite K-10 clay, zinc triflate, or cerium(IV) ammonium nitrate[5].

-

Microwave-Assisted Synthesis: This technique uses microwave irradiation to rapidly heat the reaction mixture, leading to significantly reduced reaction times and often improved yields[1][4]. It can sometimes be performed without a solvent, further enhancing its "green" credentials[4].

Q2: How does the choice of catalyst affect the reaction yield?

A: The catalyst is a critical factor in modern quinoxaline synthesis, influencing both the reaction rate and the final yield. An appropriate catalyst can provide a lower energy pathway for the reaction, allowing it to proceed efficiently under mild conditions.

| Catalyst System | Typical Conditions | Reported Yield (%) | Reference |

| Traditional (e.g., Acetic Acid) | Reflux | Variable, often moderate | [3] |

| **Zinc Triflate (Zn(OTf)₂) ** | Acetonitrile, Room Temp. | 85-91 | [5] |

| Bentonite K-10 Clay | Ethanol, Room Temp., 20 min | 95 | [5] |

| Cerium(IV) Ammonium Nitrate (CAN) | Acetonitrile, Room Temp., 20 min | 80-98 | [5] |

| Alumina-Supported Heteropolyoxometalates | Toluene, Room Temp., 2h | up to 92 | [3] |

Q3: How do substituents on the starting materials affect the yield?

A: The electronic nature of the substituents on the o-phenylenediamine can have a notable impact on the reaction yield. Electron-donating groups (EDGs) on the aromatic ring of the o-phenylenediamine increase the nucleophilicity of the amino groups, making them more reactive towards the dicarbonyl compound. This generally leads to higher yields compared to substrates with electron-withdrawing groups (EWGs)[4]. For instance, one study found that derivatives with EDGs had an average yield of 44%, while those with EWGs had an average yield of 22% under the same microwave-assisted conditions[4].

Q4: What is a reliable, high-yield protocol for quinoxaline synthesis?

A: The following protocol, adapted from a high-yield, room temperature synthesis using an alumina-supported heteropolyoxometalate catalyst, is a good starting point for achieving high yields under mild conditions[3].

Experimental Protocol: High-Yield Quinoxaline Synthesis at Room Temperature

-

Reactant Preparation: In a round-bottom flask, combine the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

-

Solvent Addition: Add toluene (8 mL) to the flask.

-

Catalyst Addition: Add the alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg) to the mixture.

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Workup: Once the reaction is complete (typically within 2 hours), separate the insoluble catalyst by filtration.

-

Drying: Dry the filtrate over anhydrous Na₂SO₄.

-

Solvent Removal: Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.

Q5: How can I best purify my quinoxaline product?

A: The most common and effective method for purifying quinoxaline derivatives is recrystallization[3]. Ethanol is a frequently used solvent for this purpose[3]. The general procedure is as follows:

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If there are any insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the crystals under vacuum.

The purity of the final product can be confirmed by techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.

Visualizations

To further aid in your understanding, the following diagrams illustrate key aspects of quinoxaline synthesis.

Caption: General experimental workflow for quinoxaline synthesis.

Caption: Decision tree for troubleshooting low yields.

Caption: Simplified mechanism of quinoxaline formation.

References

-

Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal. [Link]

-

Khatoon, A., & Abdulmalek, E. (2022). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 27(15), 5032. [Link]

-

Ruiz, M. A., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 1–9. [Link]

-

LaRosa, P. (2023). Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. [Link]

-

Li, Y., et al. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Molecules, 27(19), 6690. [Link]

-

Ahangar, N., et al. (2016). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. Journal of Chemical and Pharmaceutical Research, 8(8), 730-733. [Link]

-

Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Organic Chemistry Portal. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecommons.udayton.edu [ecommons.udayton.edu]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Quinoxaline synthesis [organic-chemistry.org]

Technical Support Center: Purification of Crude Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of crude Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to ensure the attainment of high-purity material essential for downstream applications.

I. Introduction to the Purification Challenge

Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate is a key intermediate in the synthesis of various biologically active compounds.[1][2] The purity of this intermediate is paramount, as impurities can interfere with subsequent synthetic steps, lead to the formation of undesirable side products, and complicate the interpretation of biological data. The crude product from synthesis often contains unreacted starting materials, by-products, and residual solvents, necessitating robust purification strategies. This guide focuses on the most common and effective techniques for purifying this class of quinoxaline derivatives.[3][4][5]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.

Q1: What are the most likely impurities in my crude product?

The primary impurities are typically related to the synthetic route. Common impurities may include:

-

Unreacted Starting Materials: Such as 4,5-dichloro-1,2-phenylenediamine and diethyl 2-oxomalonate.

-

Side-Products: Arising from incomplete cyclization or alternative reaction pathways.

-

Hydrolysis Products: The corresponding carboxylic acid, 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylic acid, can form if the ester is exposed to acidic or basic conditions during workup or storage.[6]

-

Residual Solvents: Solvents used in the reaction or initial workup, such as ethanol, acetic acid, or toluene.[5][7][8]

Q2: Which purification techniques are most effective for this compound?

The two most recommended methods for purifying Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate are:

-

Recrystallization: This is often the most efficient method for removing small amounts of impurities and obtaining a highly crystalline, pure product.[3][9] The key is to identify a suitable solvent or solvent system.

-

Column Chromatography: A versatile technique for separating the desired product from a wider range of impurities, especially when dealing with complex mixtures.[3][4] Silica gel is the most commonly used stationary phase.

Q3: How can I monitor the purity of my compound during purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process.[10] Due to the aromatic nature of the quinoxaline core, the compound is UV-active and can be visualized on a TLC plate with a fluorescent indicator under a UV lamp (typically at 254 nm). This allows for rapid assessment of the purity of fractions from column chromatography or the effectiveness of a recrystallization step.

Q4: My purified product has a broad melting point range. What does this indicate?

A broad melting point range is a strong indicator of impurities.[10] Pure crystalline solids typically have a sharp melting point range of 1-2°C. A broad range suggests the presence of contaminants that disrupt the crystal lattice. Further purification is recommended.

Q5: Can I use acid-base extraction for purification?

While the 3-hydroxy group on the quinoxaline ring has acidic properties, its pKa may not be sufficiently low for efficient extraction with weak bases. However, if the primary impurity is the corresponding carboxylic acid, an acid-base extraction could be employed to remove this more acidic impurity.[11][12][13][14] The ester itself could be susceptible to hydrolysis under strongly basic conditions.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate.

Recrystallization Troubleshooting

| Problem | Probable Cause(s) | Solution(s) |

| Product does not dissolve in the hot solvent. | The solvent is not suitable; the compound is insoluble. | Select a more polar solvent or a solvent mixture. Perform small-scale solubility tests to find a suitable solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[15] |

| Product "oils out" instead of crystallizing. | The solution is supersaturated, or the boiling point of the solvent is too high, causing the compound to melt before dissolving. The rate of cooling is too rapid. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |

| No crystals form upon cooling. | Too much solvent was used, and the solution is not saturated. The cooling process is too fast. | Evaporate some of the solvent to concentrate the solution and then allow it to cool slowly. Scratching the inside of the flask with a glass rod can also initiate crystallization. If crystals still do not form, place the solution in an ice bath to further reduce solubility.[15] |

| Low recovery of the product. | Too much solvent was used. The crystals were washed with a solvent that was not cold enough. The compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[15] Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Consider cooling the mother liquor to obtain a second crop of crystals, but be aware that this crop may be less pure.[9] |

| Product is still colored after recrystallization. | Colored impurities are co-crystallizing with the product. The impurities are strongly adsorbed to the crystal surface. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product. |

Column Chromatography Troubleshooting

| Problem | Probable Cause(s) | Solution(s) |

| Product does not elute from the column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate.[3] |

| Product and impurities elute together. | The eluent system is too polar. The stationary phase is not providing adequate separation. | Decrease the polarity of the eluent system. If separation is still poor, consider a different solvent system (e.g., dichloromethane/methanol) or a different stationary phase like alumina.[3] |

| Streaking or tailing of spots on TLC. | The compound is acidic and is interacting strongly with the silica gel. The sample is overloaded on the column. | Add a small amount of acetic acid (e.g., 0.5-1%) to the eluent to suppress the ionization of the acidic hydroxy group and improve the spot shape. Ensure the initial sample load is not too concentrated. |

| Cracking of the silica gel bed. | Improper packing of the column. Running the column dry. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. A cracked column will lead to poor separation. |

IV. Detailed Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is suitable when the crude product is relatively clean and the primary goal is to obtain highly pure, crystalline material.

Step-by-Step Methodology:

-

Dissolution: Place the crude Ethyl 6,7-dichloro-3-hydroxyquinoxaline-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Heating can be done on a hot plate with stirring.

-

Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

-

Induce Crystallization: While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly turbid. The turbidity indicates that the solution is saturated.

-

Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. For optimal crystal growth, the cooling process should be gradual.[9]

-

Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[9]

-

Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvents.

Protocol 2: Silica Gel Column Chromatography

This protocol is recommended for crude material containing multiple impurities or when recrystallization fails to provide the desired purity.

Step-by-Step Methodology:

-

TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.3-0.4 for optimal separation.

-

Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column. Ensure the packing is uniform and free of air bubbles.

-

Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

-

Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

-

Final Product: The resulting solid can be further dried under vacuum.

V. Visualization of Workflows

Recrystallization Decision Workflow

Caption: Decision workflow for recrystallization.

Column Chromatography Workflow

Caption: Step-by-step column chromatography workflow.

VI. References

-

University of York. (n.d.). Single-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

-

MDPI. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Retrieved from [Link]

-

Sri K.V. College of Pharmacy. (2020). SYNTHESIS AND BIOLOGICAL EVALUTION OF NEWER DERIVATIVES OF QUINOXALINES. Retrieved from [Link]

-

LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Retrieved from [Link]

-

YouTube. (2020). Acid-Base Extraction Tutorial. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). Liquid/liquid Extraction. Retrieved from [Link]

-

ResearchGate. (2025). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[3][9]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Retrieved from [Link]

-

ResearchGate. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). Ethyl 3,7-dichloroquinoline-8-carboxylate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6,7-Dichloro-3-hydroxy-2-quinoxalinecarboxylic acid | C9H4Cl2N2O3 | CID 3018579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]

- 10. srikvcpharmacy.com [srikvcpharmacy.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

Optimizing reaction conditions for quinoxaline cyclization

Welcome to the technical support center for quinoxaline cyclization. This guide is designed for researchers, scientists, and professionals in drug development who are working with quinoxaline synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and overcome common experimental hurdles. The information is presented in a practical, question-and-answer format to directly address the specific issues you may encounter.

Troubleshooting Guide: Optimizing Your Quinoxaline Synthesis

This section provides solutions to common problems encountered during quinoxaline cyclization, explaining the causality behind experimental choices to ensure technical accuracy and field-proven insights.

Low or No Product Yield

Question: My quinoxaline synthesis is resulting in very low yields or no product at all. What are the likely causes and how can I improve the yield?

Answer:

Low yields in quinoxaline synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant quality. The classical method for quinoxaline preparation involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound.[1] This reaction can be sensitive to various parameters.

Underlying Causes and Solutions:

-

Insufficient Catalyst Activity or Inappropriate Catalyst Choice: The choice of catalyst is critical. Traditional methods often require strong acid catalysts and high temperatures, which can lead to side reactions and degradation of starting materials.[1]

-

Solution: Consider using a milder and more efficient catalyst. A variety of modern catalysts have been shown to be effective at room temperature, leading to higher yields.[1] Examples include:

-

Heterogeneous Catalysts: Alumina-supported molybdophosphovanadates (e.g., AlCuMoVP) have demonstrated high yields (up to 92%) at room temperature with easy workup and catalyst recycling.[1]

-

Lewis Acids: Catalysts like CrCl2·6H2O, PbBr2, and CuSO4·5H2O in ethanol have been used to achieve high yields in relatively short reaction times at room temperature.[2]

-

Green Catalysts: Bentonite K-10 clay is an environmentally friendly and cost-effective catalyst that can produce high yields (up to 95%) in ethanol at room temperature.[3]

-

-

-

Suboptimal Reaction Temperature: While some classical methods require high temperatures, many modern catalysts work efficiently at room temperature.[1][2][3] Excessively high temperatures can lead to the formation of side products and decomposition of reactants or products.

-

Solution: If using a modern catalyst, start the reaction at room temperature. If the reaction is sluggish, a gentle increase in temperature might be necessary, but this should be optimized carefully.

-

-

Incorrect Solvent: The choice of solvent can significantly impact reaction rates and yields.

-

Poor Quality of Starting Materials: Impurities in the o-phenylenediamine or the 1,2-dicarbonyl compound can interfere with the reaction. o-Phenylenediamines are particularly susceptible to oxidation.

-

Solution: Ensure the purity of your starting materials. If necessary, purify the o-phenylenediamine by recrystallization or sublimation before use.

-

-

Reaction Time: The reaction may not have proceeded to completion.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] Continue the reaction until the starting materials are consumed.

-

Formation of Side Products and Purification Challenges

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I minimize these and simplify the purification process?

Answer:

The formation of side products is a common issue, particularly with traditional high-temperature, strong-acid catalyzed reactions.[1] Optimizing your reaction conditions is key to achieving a cleaner reaction profile.

Strategies to Minimize Side Products:

-

Employ Milder Reaction Conditions: As mentioned previously, using milder catalysts and lower temperatures can significantly reduce the formation of byproducts.[1]

-

Control Stoichiometry: Ensure an accurate 1:1 molar ratio of the 1,2-diamino and 1,2-dicarbonyl compounds. An excess of either reactant can lead to side reactions.

-

Atmosphere Control: o-Phenylenediamines can be sensitive to air oxidation. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of undesired oxidized byproducts.

Effective Purification Techniques:

-

Recrystallization: For solid products, recrystallization is often a simple and effective method for purification.[1] Ethanol is a commonly used solvent for the recrystallization of quinoxaline derivatives.[1]

-

Filtration for Heterogeneous Catalysts: If you are using a solid-supported or insoluble catalyst, it can be easily removed by filtration after the reaction is complete.[1][2] This simplifies the workup procedure significantly.

-

Liquid-Liquid Extraction: For reactions in which the product is soluble in an organic solvent and impurities are water-soluble, liquid-liquid extraction can be an effective purification step.[5]

-

Column Chromatography: If recrystallization is not effective, column chromatography is a reliable method for separating the desired product from impurities.

Frequently Asked Questions (FAQs)

This section addresses common questions about the practical aspects of quinoxaline cyclization.

1. What is the general mechanism of quinoxaline formation?

The most common method for synthesizing quinoxalines is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine attacks one of the carbonyl carbons of the 1,2-dicarbonyl compound.

-

Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl carbon, leading to a cyclic intermediate.

-

Dehydration: The cyclic intermediate undergoes dehydration (loss of two water molecules) to form the aromatic quinoxaline ring.

The use of a catalyst, typically an acid, facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1]

2. Can I run the quinoxaline synthesis under solvent-free conditions?

Yes, several "green" chemistry approaches have been developed for quinoxaline synthesis that operate under solvent-free conditions.[1] These methods often utilize microwave irradiation or ultrasound to provide the necessary energy for the reaction to proceed.[1] Using a solid catalyst like bentonite K-10 clay can also facilitate solvent-free reactions.[3]

3. How can I monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[1] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot. A suitable solvent system for TLC can be a mixture of n-hexane and ethyl acetate.[2]

4. Are there any safety precautions I should be aware of?

As with any chemical synthesis, it is important to follow standard laboratory safety procedures.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Work in a well-ventilated fume hood, especially when using volatile or toxic solvents.

-

o-Phenylenediamines can be toxic and are susceptible to oxidation, so handle them with care and store them properly.

5. What are some of the applications of quinoxaline derivatives?

Quinoxaline derivatives are a very important class of nitrogen-containing heterocycles with a wide range of biological activities and applications in materials science.[1] They are key structural motifs in compounds with antitumor, anticonvulsant, antimalarial, anti-inflammatory, antibacterial, and anti-HIV properties.[1] In materials science, they are used as fluorescent dyes, electroluminescent materials, and semiconductors.[1]

Experimental Protocols

Protocol 1: General Procedure for Quinoxaline Synthesis using a Heterogeneous Catalyst

This protocol is based on the efficient synthesis of quinoxaline derivatives using an alumina-supported molybdophosphovanadate catalyst at room temperature.[1]

Materials:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (1 mmol)

-

Alumina-supported catalyst (e.g., AlCuMoVP, 100 mg)[1]

-

Toluene (7-12 mL)[1]

-

Anhydrous Sodium Sulfate (Na2SO4)

-

Ethanol (for recrystallization)

Procedure:

-

To a round-bottom flask, add the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol).

-

Add toluene (7-12 mL) to the flask.

-

Add the alumina-supported catalyst (100 mg) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by TLC. The reaction should be complete within a few hours.[1]

-

Once the reaction is complete, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na2SO4.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the pure quinoxaline derivative.[1]

Protocol 2: Green Synthesis of Quinoxalines using Bentonite K-10 Clay

This protocol provides an environmentally friendly method for quinoxaline synthesis.[3]

Materials:

-

o-Phenylenediamine (1 mmol)

-

Benzil (1 mmol)

-

Bentonite K-10 clay (3 g)

-

Ethanol (50 mL)

-

Water

Procedure:

-

In a flask, mix the o-phenylenediamine (1 mmol), benzil (1 mmol), and bentonite K-10 clay (3 g).

-

Add ethanol (50 mL) and stir the mixture at room temperature for approximately 20 minutes.[3]

-

Filter the mixture through a pad of celite.

-

Concentrate the filtrate to about 5 mL and then dilute with 10 mL of water.

-

Allow the mixture to stand for 1 hour to allow the pure product to crystallize.

-

The clay catalyst can be recovered, washed, and reused.[3]

Data Summary

The following table summarizes the reaction conditions and yields for different catalytic systems for the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| AlCuMoVP | Toluene | 25 | 2 h | 92 | [1] |

| Bentonite K-10 | Ethanol | Room Temp. | 20 min | 95 | [3] |

| CrCl2·6H2O | Ethanol | Room Temp. | 38 min | 93 | [2] |

| PbBr2 | Ethanol | Room Temp. | 36 min | 92 | [2] |

| CuSO4·5H2O | Ethanol | Room Temp. | - | - | [2] |

| None (HFIP) | HFIP | Room Temp. | 1 h | 95 | [6] |

Visual Guides

Quinoxaline Synthesis Workflow

Caption: A general workflow for the synthesis of quinoxaline derivatives.

Troubleshooting Decision Tree for Low Yield

Caption: A decision tree for troubleshooting low yields in quinoxaline synthesis.

References

-

Guzman, J. et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Hindawi Publishing Corporation. [Link]

-

Organic Chemistry Portal. Quinoxaline synthesis. [Link]

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]

-

Dar, B. A. et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(21), 6533. [Link]

-

Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]

-

Alinezhad, H. et al. (2013). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. International Journal of Scientific & Engineering Research, 4(9). [Link]

-

Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University. [Link]

-

Zhang, Y. et al. (2022). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 10, 893021. [Link]

-

RSC Publishing. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]

- Coe, J. W. (2006). Preparation of high purity substituted quinoxaline.

- Pevarello, P. et al. (2013). Improved methods for the preparation of quinoxaline derivatives.

-

Pang, L. et al. (2022). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 27(15), 4991. [Link]

Sources

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 5. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]

- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Catalyst Selection for Efficient Quinoxaline Synthesis